

# Unveiling the Architecture of Shizukanolide: A Technical Guide to its Chemical Structure Elucidation

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## Compound of Interest

Compound Name: Shizukanolide

Cat. No.: B1605615

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## Introduction

**Shizukanolide**, a sesquiterpenoid lactone isolated from plants of the *Chloranthus* genus, represents a class of natural products with significant biological activities and a complex molecular architecture.<sup>[1][2][3]</sup> The elucidation of its intricate three-dimensional structure has been a critical step in understanding its chemical properties and potential for therapeutic applications. This technical guide provides an in-depth overview of the core experimental methodologies employed in the definitive determination of the chemical structure of **shizukanolide** and its derivatives. The focus is on the key spectroscopic and crystallographic techniques that have been instrumental in this endeavor.

## Core Methodologies in Structure Elucidation

The definitive structure of **shizukanolide** was established through a combination of spectroscopic and crystallographic techniques. While methods like Infrared (IR) and Ultraviolet (UV) spectroscopy provided initial clues about the functional groups present, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography were pivotal in piecing together the complete molecular puzzle.

## Experimental Protocols

Isolation of **Shizukanolide**: The initial step in the structure elucidation process involves the isolation and purification of the compound from its natural source, *Chloranthus japonicus*. A typical protocol is as follows:

- Extraction: The fresh aerial parts of *C. japonicus* are extracted with a solvent such as ether. [\[4\]](#)
- Preliminary Purification: The crude extract is washed with an aqueous solution of 5% sodium carbonate to remove acidic components. [\[4\]](#)
- Chromatography: The resulting extract is subjected to column chromatography on Florisil, eluting with a gradient of ether in pentane. The fractions containing **shizukanolide** are further purified by rechromatography on Florisil to yield the pure compound as colorless needles. [\[4\]](#)

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound.

- Procedure: A purified sample of the **shizukanolide** is ionized, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion is measured with high precision. This allows for the determination of the elemental composition.
- Instrumentation: An Agilent 6220 ToF-MS with a Dual ESI-source is a representative instrument for such analyses. [\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

- Sample Preparation: A few milligrams of the purified **shizukanolide** are dissolved in a deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ) or pyridine- $d_5$ .
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz). [\[6\]](#) Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are also performed to establish connectivity between protons and carbons.

Single-Crystal X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. [\[7\]](#)

- **Crystal Growth:** High-quality single crystals of **shizukanolide** are grown from a suitable solvent.
- **Data Collection:** A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[\[4\]](#)[\[7\]](#)
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain the final, precise atomic coordinates.[\[4\]](#)[\[7\]](#)

## Data Presentation

The quantitative data obtained from these experimental techniques are summarized below for **shizukanolide** and its derivatives.

**Table 1: Spectroscopic and Physical Data for Shizukanolide**

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>18</sub> O <sub>2</sub>	<a href="#">[4]</a> <a href="#">[8]</a>
Molecular Weight	230.1307 g/mol (calculated)	<a href="#">[4]</a> <a href="#">[8]</a>
Melting Point	95-96.5 °C	<a href="#">[4]</a>
Optical Rotation	$[\alpha]_{D^{20}} +200^{\circ}$ (c=0.21, CHCl <sub>3</sub> )	<a href="#">[4]</a>
UV $\lambda_{max}$ (nm)	213.5 ( $\epsilon$ =17,700)	<a href="#">[4]</a>
IR $\nu_{max}$ (cm <sup>-1</sup> )	3070, 1760, 1739, 1670, 1655, 895	<a href="#">[4]</a>

**Table 2: <sup>1</sup>H NMR Data for Shizukanolide (100 MHz, CDCl<sub>3</sub>)**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-14	0.80	s	-
H-2	0.80-0.93	m	-
H-3	1.38	ddd	8, 7, 4
H-1	1.49	dd	12, 10
H-13	1.83	t	1.5
H-4, H-6	2.00-2.20	m	-
H-5, H-9	2.40-2.80	m	-

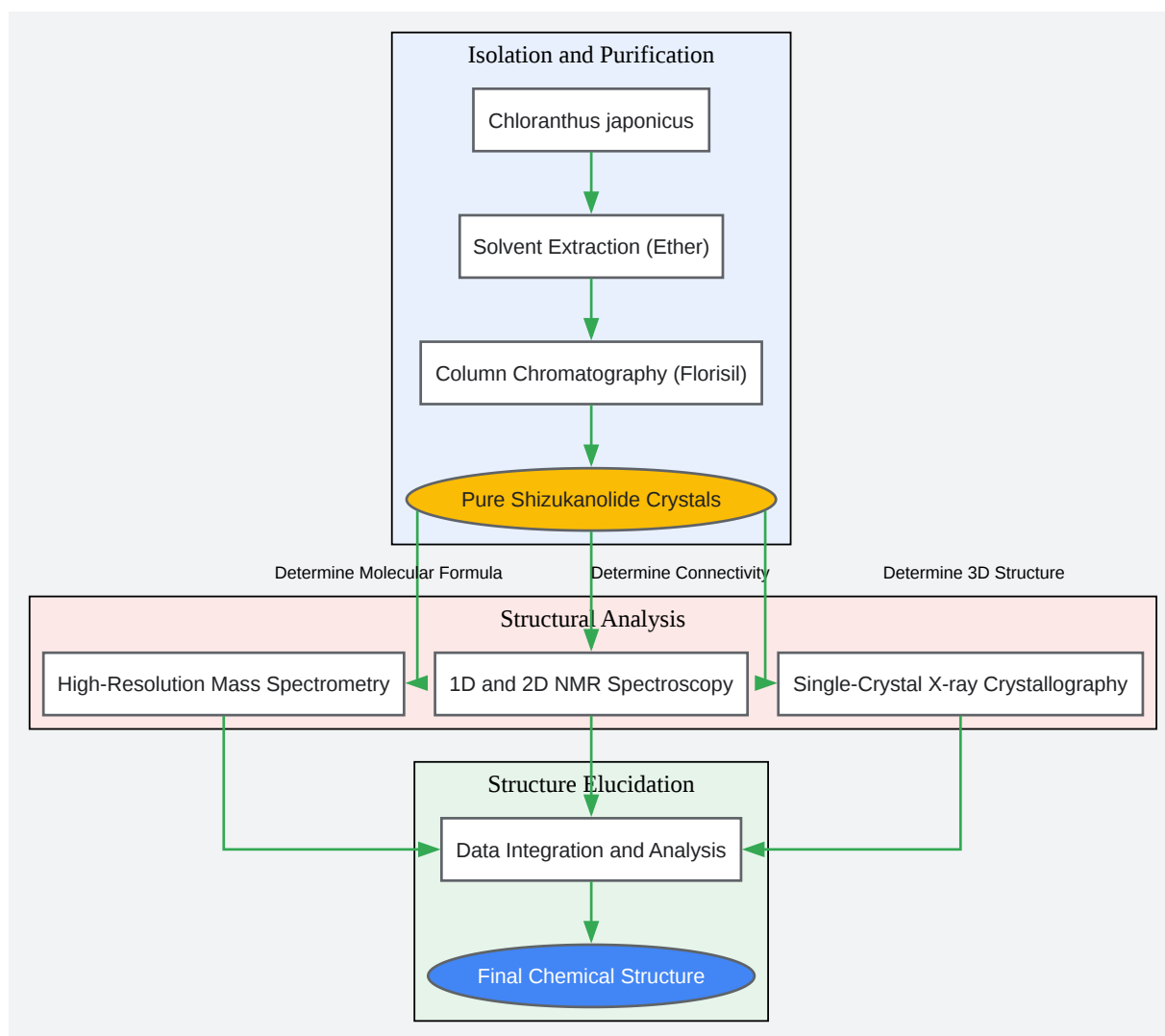
Data extracted from Kawabata et al., 1979.[\[4\]](#)

**Table 3: Crystal Data and Structure Refinement for Shizukanolide**

Parameter	Value	Reference
Crystal System	Orthorhombic	<a href="#">[4]</a>
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	<a href="#">[4]</a>
a (Å)	11.121(3)	<a href="#">[4]</a>
b (Å)	33.299(7)	<a href="#">[4]</a>
c (Å)	6.951(2)	<a href="#">[4]</a>
Z	8	<a href="#">[4]</a>
Calculated Density (g/cm <sup>3</sup> )	1.188	<a href="#">[4]</a>
Final R-value	5.6%	<a href="#">[4]</a>

## Visualization of Key Processes

The following diagrams illustrate the logical workflow and key experimental setups involved in the structure elucidation of **shizukanolide**.



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Figure 1: Overall workflow for the isolation and structure elucidation of **shizukanolide**.

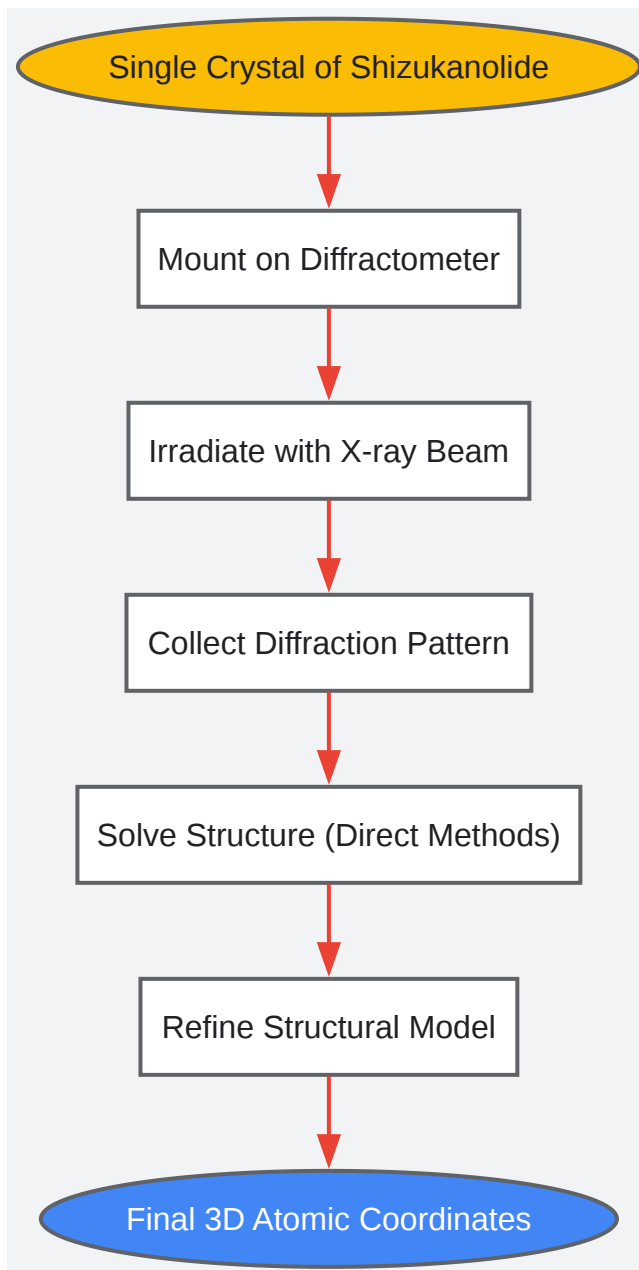
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Figure 2: Workflow for single-crystal X-ray crystallography.

## Conclusion

The structural elucidation of **shizukanolide** is a classic example of the power of modern analytical techniques in natural product chemistry. The unambiguous assignment of its complex stereochemistry was made possible primarily through single-crystal X-ray crystallography.[4] This definitive structural information was corroborated and complemented by data from mass spectrometry and NMR spectroscopy, which provided the molecular formula and detailed insights into the connectivity of the atoms. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing a solid foundation for further investigation into the synthesis and biological activity of **shizukanolide** and its analogues.

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